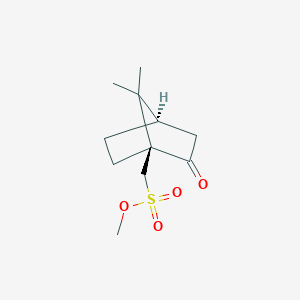

Camphor sulfonic acid methyl ester

Beschreibung

Eigenschaften

IUPAC Name |

methyl [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4S/c1-10(2)8-4-5-11(10,9(12)6-8)7-16(13,14)15-3/h8H,4-7H2,1-3H3/t8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZJIRRXGXBJAU-LDYMZIIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1S)-(+)-10-Camphorsulfonic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl (1S)-(+)-10-camphorsulfonate, a derivative of the chiral resolving agent (1S)-(+)-10-camphorsulfonic acid. This document details potential synthetic methodologies, compiled from established chemical literature, to assist researchers in the preparation of this compound. Included are proposed experimental protocols, tables of quantitative data for starting materials, and visualizations of the synthetic pathways.

Introduction

(1S)-(+)-10-Camphorsulfonic acid is a widely utilized chiral resolving agent in organic synthesis and pharmaceutical development.[1][2] Its methyl ester, (1S)-(+)-10-camphorsulfonic acid methyl ester, serves as a key derivative and can be a critical component in various synthetic strategies. The esterification of the sulfonic acid group modifies the polarity and reactivity of the parent molecule, opening avenues for further functionalization or specific applications where the free acid is unsuitable. This guide outlines the primary methods for the preparation of this methyl ester.

Synthetic Pathways

The synthesis of methyl (1S)-(+)-10-camphorsulfonate is primarily achieved through the esterification of (1S)-(+)-10-camphorsulfonic acid. Several established methods for the esterification of sulfonic acids can be employed. The most common and practical approaches include:

-

Esterification with Trimethyl Orthoformate: This is a mild and efficient method for the methylation of sulfonic acids.

-

Fischer-Speier Esterification: A classic acid-catalyzed esterification using an excess of methanol.

-

Methylation with Diazomethane or Trimethylsilyldiazomethane (TMS-diazomethane): A highly efficient but hazardous method (diazomethane) or a safer alternative (TMS-diazomethane) for methylation under mild conditions.

The following sections will provide detailed experimental protocols for each of these methods.

Experimental Protocols

Synthesis of Starting Material: (1S)-(+)-10-Camphorsulfonic Acid

The starting material, (1S)-(+)-10-camphorsulfonic acid, can be synthesized from (1S)-(+)-camphor. A typical procedure involves the sulfonation of camphor using a mixture of concentrated sulfuric acid and acetic anhydride.[3][4]

Reaction Scheme:

Figure 1: Synthesis of the starting material.

Experimental Procedure:

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath and add acetic anhydride dropwise, maintaining the temperature below 20 °C.[4]

-

To this mixture, add coarsely powdered (1S)-(+)-camphor in portions.[4]

-

Continue stirring until the camphor has completely dissolved.

-

Allow the reaction mixture to stand for 36 hours.[4]

-

Collect the precipitated (1S)-(+)-10-camphorsulfonic acid by suction filtration and wash with diethyl ether.[4]

-

Dry the product in a vacuum desiccator. The product can be further purified by recrystallization from glacial acetic acid.[4]

Method A: Esterification with Trimethyl Orthoformate

This method is advantageous due to its mild reaction conditions and high yields for the esterification of sulfonic acids.

Reaction Scheme:

Figure 2: Esterification with Trimethyl Orthoformate.

Experimental Procedure:

-

Dissolve (1S)-(+)-10-camphorsulfonic acid in trimethyl orthoformate in a round-bottomed flask under a nitrogen atmosphere.

-

Stir the solution at room temperature for 14 hours or heat to reflux for 30 minutes.

-

Remove the excess trimethyl orthoformate under reduced pressure to obtain the crude methyl ester.

-

Purify the product by column chromatography on silica gel or by distillation under reduced pressure.

Method B: Fischer-Speier Esterification

This classical method utilizes an acid catalyst and an excess of the alcohol to drive the equilibrium towards the ester product.

Reaction Scheme:

Figure 3: Fischer-Speier Esterification.

Experimental Procedure:

-

Suspend (1S)-(+)-10-camphorsulfonic acid in an excess of methanol in a round-bottomed flask.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Method C: Methylation with TMS-diazomethane (A Safer Alternative to Diazomethane)

TMS-diazomethane offers a safer alternative to the highly toxic and explosive diazomethane for the efficient methylation of sulfonic acids.

Reaction Scheme:

Figure 4: Methylation with TMS-diazomethane.

Experimental Procedure:

-

Dissolve (1S)-(+)-10-camphorsulfonic acid in a mixture of a suitable solvent (e.g., diethyl ether or toluene) and methanol at 0 °C.

-

Slowly add a solution of TMS-diazomethane in hexane dropwise to the stirred solution. Evolution of nitrogen gas will be observed.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify by column chromatography.

Data Presentation

Table 1: Physicochemical Data of Starting Material and Product

| Compound | Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Melting Point (°C) |

| (1S)-(+)-10-Camphorsulfonic Acid | C₁₀H₁₆O₄S | 232.30 | 3144-16-9 | White crystalline powder | 196-200 (dec.)[3] |

| (1S)-(+)-10-Camphorsulfonic Acid Methyl Ester | C₁₁H₁₈O₄S | 246.32 | 62319-13-5 | Not available | Not available |

Table 2: Spectroscopic Data of (1S)-(+)-10-Camphorsulfonic Acid

| Type of Spectrum | Key Signals |

| ¹H NMR (CDCl₃) | δ (ppm): 0.93 (s, 3H), 1.07 (s, 3H), 1.40-2.50 (m, 7H), 3.14 and 3.53 (AB quartet, 2H, J = 15.1 Hz)[5] |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow from starting material to the purified and characterized final product.

Figure 5: General workflow for synthesis.

Conclusion

This technical guide provides a foundational understanding of the synthesis of (1S)-(+)-10-camphorsulfonic acid methyl ester. The detailed protocols for various synthetic methods offer researchers and drug development professionals a starting point for the preparation of this compound. It is recommended that the reaction progress be carefully monitored and the final product be thoroughly characterized by modern analytical techniques to ensure purity and structural integrity. The choice of synthetic method will depend on the available resources, safety considerations, and the desired scale of the reaction.

References

physical and chemical properties of methyl ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate

This technical guide provides a comprehensive overview of the physical and chemical properties of methyl ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate, a derivative of camphor-10-sulfonic acid. This document is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a chiral auxiliary, resolving agent, or reference standard.

Chemical Identity and Structure

Methyl ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate is a methyl ester of the well-known chiral resolving agent, camphor-10-sulfonic acid. The presence of the rigid bicyclic camphor backbone imparts a specific stereochemistry, making it a valuable tool in asymmetric synthesis.

-

IUPAC Name: methyl ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate[1]

-

Synonyms: (-)-Camphor Sulfonic Acid Methyl Ester, Methyl Camphorsulfonate[1]

-

CAS Number: 83603-04-7 (for the (1R,4S) enantiomer)

-

Molecular Formula: C₁₁H₁₈O₄S[1]

-

Molecular Weight: 246.33 g/mol [1]

Physicochemical Properties

While experimental data on the physical properties of methyl ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate is limited in publicly available literature, computed properties provide valuable insights.

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 246.33 g/mol | PubChem |

| XLogP3 | 1.1 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 246.09258022 Da | PubChem |

| Monoisotopic Mass | 246.09258022 Da | PubChem |

| Topological Polar Surface Area | 68.8 Ų | PubChem |

| Heavy Atom Count | 16 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 418 | PubChem |

Note: The data presented in this table is based on computational models and may differ from experimental values.

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The synthesis can be logically envisioned as a two-step process starting from the commercially available camphor-10-sulfonic acid.

Caption: Proposed two-step synthesis of the target compound.

General Experimental Procedure (Hypothetical)

Step 1: Synthesis of ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride

-

To a solution of ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid in an inert solvent (e.g., dichloromethane), add a chlorinating agent such as thionyl chloride or oxalyl chloride dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or other suitable analytical techniques).

-

Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude sulfonyl chloride.

Step 2: Synthesis of Methyl ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate

-

Dissolve the crude sulfonyl chloride in an anhydrous solvent such as dichloromethane or diethyl ether.

-

Cool the solution to 0 °C and add methanol, followed by the slow addition of a base (e.g., pyridine or triethylamine) to neutralize the generated HCl.

-

Stir the reaction mixture at room temperature for several hours.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure methyl ester.

Applications in Research and Development

While specific biological activities of this compound are not widely reported, its structural relationship to camphor-10-sulfonic acid suggests its primary utility in the following areas:

-

Chiral Auxiliary and Resolving Agent: The parent sulfonic acid is extensively used for the resolution of racemic mixtures of amines and other basic compounds. The methyl ester could potentially be used in chiral synthesis or as a precursor to other chiral derivatives.

-

Reference Standard: This compound is commercially available as a reference standard, likely for the identification and quantification of impurities in drug substances that are synthesized using camphor-10-sulfonic acid.

-

Intermediate in Organic Synthesis: It can serve as a chiral building block for the synthesis of more complex molecules.

Safety and Handling

Detailed toxicology data for this specific compound is not available. However, as with any chemical, it should be handled with appropriate care in a well-ventilated laboratory, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

Methyl ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate is a chiral compound with potential applications in asymmetric synthesis and as a reference material in pharmaceutical analysis. While a comprehensive set of experimental data is not yet available in the public domain, this guide provides a summary of its known properties and a scientifically sound, albeit hypothetical, approach to its synthesis. Further research is warranted to fully characterize its physical, chemical, and biological properties.

References

Spectroscopic Data of Camphor Sulfonic Acid Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for camphor sulfonic acid methyl ester, a key intermediate in organic synthesis and pharmaceutical development. This document compiles available data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, presented in a clear and accessible format to support research and development activities.

Compound Information

| Compound Name | This compound |

| IUPAC Name | Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate |

| CAS Number | 62319-13-5[1] |

| Molecular Formula | C11H18O4S[1] |

| Molecular Weight | 246.32 g/mol [1] |

| Structure | |

|

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts

| Assignment | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted ¹³C-NMR Chemical Shift (ppm) |

| C1-CH2 | ~3.0 - 3.5 (d) | ~48.0 |

| O-CH3 | ~3.8 (s) | ~53.0 |

| C4-H | ~2.0 - 2.2 (m) | ~42.5 |

| C5, C6-H2 | ~1.4 - 2.1 (m) | ~25.0, ~27.0 |

| C7-CH3 | ~0.9 (s) | ~19.0 |

| C7-CH3 | ~1.1 (s) | ~20.0 |

| C2=O | - | ~215.0 |

| C1 | - | ~58.0 |

| C7 | - | ~47.0 |

| C3-H2 | ~1.9 - 2.5 (m) | ~43.0 |

Note: Predicted values are based on the analysis of related camphor derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 2: Expected Infrared (IR) Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (ketone) | 1730 - 1750 (strong) |

| S=O (sulfonate) | 1350 - 1370 and 1170 - 1190 (strong, two bands) |

| C-O (ester) | 1000 - 1300 (strong) |

| C-H (alkane) | 2850 - 3000 (medium to strong) |

Mass Spectrometry (MS)

Mass spectrometry data from Gas Chromatography-Mass Spectrometry (GC-MS) analysis has been reported. The molecular ion peak [M]⁺ is expected at m/z 246. Key fragment ions observed in selective ion monitoring (SIM) mode provide insight into the fragmentation pattern of the molecule.

Table 3: Mass Spectrometry (MS) Data

| m/z | Proposed Fragment Ion |

| 246 | [M]⁺ Molecular ion |

| 170.1 | [M - SO2CH3]⁺ |

| 151.1 | [C10H15O]⁺ |

| 109.1 | [C7H9O]⁺ |

| 81.0 | [C6H9]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument used.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation:

-

A standard NMR spectrometer (e.g., 300 MHz or higher) is used.

-

For ¹H-NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C-NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Place the mixture in a pellet press and apply pressure to form a transparent pellet.

-

Alternatively, the spectrum can be obtained from a thin film of the compound on a salt plate (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

A background spectrum of the empty sample compartment (or KBr pellet without the sample) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., ethyl acetate, dichloromethane).

Instrumentation and Conditions:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Injector Temperature: ~250 °C.

-

Oven Temperature Program: Start at a suitable initial temperature, then ramp to a final temperature to ensure separation from any impurities.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A suitable range to detect the molecular ion and expected fragments (e.g., m/z 40-300).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for professionals engaged in the synthesis and analysis of this compound. The provided data and protocols are intended to facilitate efficient and accurate characterization of this important chemical entity.

References

historical development of camphorsulfonic acid derivatives in stereochemistry

Abstract

This technical guide provides a comprehensive overview of the historical development and application of camphorsulfonic acid (CSA) and its derivatives in the field of stereochemistry. From its early use as a classical resolving agent to its modern applications as a powerful chiral Brønsted acid catalyst and a precursor to versatile chiral auxiliaries, CSA has played a pivotal role in the advancement of asymmetric synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data for key transformations, and visualizations of experimental workflows to facilitate a deeper understanding of the practical utility of these remarkable compounds.

A Historical Perspective: From Discovery to a Pillar of Stereochemistry

The story of camphorsulfonic acid begins in the late 19th century with the pioneering work of French chemist A. Reychler, who first reported its synthesis in 1898.[1] Reychler's method involved the direct sulfonation of camphor, a readily available natural product, opening the door to a new class of chiral acids. Later, a more refined and widely adopted synthetic procedure was developed by Bartlett and Knox, which utilized a mixture of sulfuric acid and acetic anhydride for the sulfonation of camphor.[1] This method provided a reliable source of enantiomerically pure CSA, paving the way for its exploration in stereochemistry.

The initial and perhaps most enduring application of CSA in stereochemistry is its use as a chiral resolving agent . The principle of chiral resolution relies on the reaction of a racemic mixture of a base (commonly an amine) with an enantiomerically pure acid like (+)- or (-)-CSA. This reaction forms a pair of diastereomeric salts, which, unlike the original enantiomers, possess different physical properties, most notably solubility. This difference allows for their separation by fractional crystallization. Once separated, the desired enantiomer of the base can be regenerated by treatment with a simple achiral base. This classical yet highly effective method remains a cornerstone of enantiomer separation in both academic and industrial settings.[2]

Beyond its role in separating enantiomers, the true versatility of CSA in modern stereochemistry lies in its application as a chiral Brønsted acid catalyst and as a synthetic precursor to a range of powerful chiral auxiliaries . The rigid bicyclic structure of the camphor backbone provides a well-defined chiral environment around the acidic sulfonic acid group, enabling it to catalyze a variety of asymmetric transformations with high levels of stereocontrol.[3] Furthermore, the sulfonyl group of CSA can be readily converted into other functionalities, leading to the development of renowned chiral auxiliaries such as Oppolzer's camphorsultam and Davis' camphorsulfonyloxaziridines. These derivatives have proven to be invaluable tools for a wide range of asymmetric reactions, including Diels-Alder cycloadditions, aldol reactions, and enantioselective hydroxylations.

Camphorsulfonic Acid as a Chiral Resolving Agent

The classical method of resolving racemic mixtures via diastereomeric salt formation with CSA remains a practical and cost-effective approach for obtaining enantiomerically pure compounds, particularly amines. The general workflow for this process is depicted below.

Quantitative Data for Chiral Resolution

The following table summarizes the quantitative data for the resolution of two different racemic amines using camphorsulfonic acid, showcasing the high efficiency of this method.

| Racemic Amine | Resolving Agent | Solvent | Yield of Diastereomeric Salt | Yield of Resolved Amine | Enantiomeric Excess (ee) of Resolved Amine | Reference |

| (±)-2,3-Diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic acid | Dichloromethane | Not specified | Not specified for initial precipitate | 98% (for (R,R)-enantiomer from precipitate) | [4] |

| Racemic Diethanolamine Derivative | (-)-Camphor-10-sulfonic acid | Acetone | Not specified | 70% | >99% (for (R,R)-enantiomer from precipitate) | [5] |

Experimental Protocol: Resolution of (±)-2,3-Diphenylpiperazine[4]

-

Salt Formation: A mixture of (±)-2,3-diphenylpiperazine (10 mmol) and (1S)-(+)-10-camphorsulfonic acid (20 mmol) is stirred in dichloromethane (100 mL) at 25°C for 24 hours.

-

Crystallization and Filtration: The resulting precipitate (Precipitate I) is collected by filtration. The filtrate is then concentrated to approximately half its volume and stirred for an additional 12 hours to yield a second crop of crystals (Precipitate II).

-

Liberation of the Enantiomer: Precipitate I is suspended in a mixture of dichloromethane and 2M aqueous sodium carbonate solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous potassium carbonate, and the solvent is evaporated to afford enantiomerically enriched (R,R)-(+)-2,3-diphenylpiperazine.

Camphorsulfonic Acid as a Chiral Brønsted Acid Catalyst

The inherent chirality and Brønsted acidity of CSA make it an effective organocatalyst for a range of asymmetric transformations. By protonating a substrate, CSA can lower its LUMO (Lowest Unoccupied Molecular Orbital), thereby activating it for nucleophilic attack within a chiral environment.[3] This catalytic approach avoids the use of metal catalysts, which can be advantageous in the synthesis of pharmaceutical compounds where metal contamination is a concern.

Quantitative Data for CSA-Catalyzed Asymmetric Aldol Reaction

The following table presents data for a proline-catalyzed asymmetric aldol reaction where D-(+)-10-camphorsulfonic acid is used as an additive to enhance stereoselectivity.

| Ketone | Aldehyde | Catalyst System | Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee) of major isomer (%) | Reference |

| Cyclohexanone | p-Nitrobenzaldehyde | L-Proline (20 mol%), D-(+)-CSA (20 mol%) | Water | 65 | 94:6 | 99 | [6] |

Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction Assisted by D-Camphorsulfonic Acid[3]

-

Catalyst Preparation: In a reaction vessel, L-proline (20 mol%) and D-(+)-10-camphorsulfonic acid (20 mol%) are dissolved in a mixture of water and a suitable organic co-solvent (e.g., DMF).

-

Reaction Execution: The ketone (2.0 mmol) is added to the catalyst solution, followed by the aldehyde (1.0 mmol). The reaction mixture is stirred at room temperature for 24-48 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired aldol product.

Oppolzer's Camphorsultam: A Stalwart Chiral Auxiliary

One of the most significant contributions of camphorsulfonic acid to stereochemistry is its role as a precursor to Oppolzer's camphorsultam. This chiral auxiliary, which is readily synthesized from CSA, has been extensively used in a multitude of asymmetric transformations, most notably the Diels-Alder reaction.[7] The rigid sultam framework provides excellent steric shielding of one face of a dienophile attached to the nitrogen atom, leading to high levels of diastereoselectivity in cycloaddition reactions.

Quantitative Data for Asymmetric Diels-Alder Reaction

The table below highlights the effectiveness of Oppolzer's camphorsultam in a Lewis acid-catalyzed asymmetric Diels-Alder reaction.

| Dienophile | Diene | Lewis Acid | Yield of Adduct (%) | Diastereomeric Excess (de) (%) | Reference |

| N-Acryloyl-(+)-camphor-sultam | Cyclopentadiene | Diethylaluminum chloride | Not specified | >95 | [8] |

Experimental Protocol: Asymmetric Diels-Alder Reaction[8]

-

Preparation of the Dienophile: (+)-Camphor-10-sulfonyl chloride is converted to the corresponding sultam. N-acryloylation is then performed by reacting the sultam with acryloyl chloride in the presence of triethylamine.

-

Reaction Setup: A solution of N-acryloyl-(+)-camphor-sultam (1.0 equivalent) in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.

-

Lewis Acid Addition: Diethylaluminum chloride (1.2 equivalents) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.

-

Diene Addition: Freshly distilled cyclopentadiene (3.0 equivalents) is added dropwise, and the reaction is stirred at -78 °C for 3 hours.

-

Work-up and Purification: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography.

-

Auxiliary Cleavage: The chiral auxiliary can be cleaved from the Diels-Alder adduct, for example, by reduction with lithium aluminum hydride, to yield the chiral product and recover the auxiliary.

Camphorsulfonyloxaziridines: Reagents for Enantioselective Oxidation

The derivatization of camphorsulfonic acid has also led to the development of powerful chiral oxidizing agents, most notably the (camphorylsulfonyl)oxaziridines, often referred to as Davis' reagents. These reagents are highly effective for the asymmetric hydroxylation of enolates, providing a reliable method for the synthesis of enantiomerically enriched α-hydroxy carbonyl compounds, which are valuable building blocks in organic synthesis.[9][10]

Quantitative Data for Asymmetric Hydroxylation of Ketone Enolates

The following table summarizes the results for the asymmetric hydroxylation of various ketone enolates using a (+)-(camphorylsulfonyl)oxaziridine.

| Ketone | Base | Yield of α-Hydroxy Ketone (%) | Enantiomeric Excess (ee) (%) | Reference |

| 2-Methyl-1-tetralone | NaHMDS | 85 | 95 | [11] |

| 2-Propyl-1-tetralone | NaHMDS | 80 | 92 | [11] |

| 2-Phenyl-1-indanone | KHMDS | 75 | 88 | [11] |

Experimental Protocol: Asymmetric Hydroxylation of a Ketone[9]

-

Enolate Formation: To a flame-dried round-bottom flask under an inert atmosphere, the ketone (1.0 mmol) and anhydrous THF (5 mL) are added. The solution is cooled to -78 °C. A solution of sodium hexamethyldisilazide (NaHMDS) (1.1 mmol) is added dropwise, and the resulting enolate solution is stirred at -78 °C for 30 minutes.

-

Oxidation: A solution of the enantiomerically pure (camphorylsulfonyl)oxaziridine (1.1 mmol) in THF is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 3 hours.

-

Work-up and Purification: The reaction is quenched at -78 °C by the addition of a saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature and is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the α-hydroxy ketone.

Conclusion

From its humble beginnings as a derivative of a natural product, camphorsulfonic acid has evolved into an indispensable tool in the arsenal of the modern stereochemist. Its journey from a classical resolving agent to a versatile chiral catalyst and the progenitor of powerful chiral auxiliaries highlights the enduring importance of the chiral pool in asymmetric synthesis. The detailed protocols and data presented in this guide underscore the practical utility of CSA and its derivatives, providing a valuable resource for scientists engaged in the synthesis of enantiomerically pure molecules for research, drug discovery, and materials science. The continued exploration of camphor-based chiral reagents promises to yield further innovations in the ever-expanding field of stereoselective synthesis.

References

- 1. Research Portal [researchdiscovery.drexel.edu]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. arkat-usa.org [arkat-usa.org]

- 6. 140.122.64.78 [140.122.64.78]

- 7. Camphorsultam - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

Solubility Profile of Camphor-10-Sulfonic Acid Methyl Ester in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on the solubility of camphor-10-sulfonic acid methyl ester, a chiral reagent and potential pharmaceutical impurity, in common organic solvents. Due to a lack of extensive published quantitative data, this document focuses on qualitative descriptions and outlines a standard experimental protocol for determining solubility, which can be employed for in-house characterization.

Core Topic: Solubility of Camphor-10-Sulfonic Acid Methyl Ester

Data on Solubility

The available data on the solubility of camphor-10-sulfonic acid methyl ester is primarily qualitative. The following table summarizes the existing information.

| Organic Solvent | Solubility Description | Source |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [2] |

| Methanol | Slightly Soluble | [2] |

| Ethyl Acetate | Sufficient Solubility | [3] |

Note: "Sufficient solubility" in the context of the cited source indicates that the compound dissolves to a degree that allows for its use as a diluent in analytical procedures, suggesting it is a reasonably good solvent for this compound.[3]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid compound in a solvent.[4]

Principle

An excess amount of the solid solute (camphor-10-sulfonic acid methyl ester) is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Equipment

-

Camphor-10-sulfonic acid methyl ester (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, etc.)

-

Analytical balance

-

Vials or flasks with secure caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID)

Procedure

-

Sample Preparation: Add an excess amount of solid camphor-10-sulfonic acid methyl ester to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that saturation is achieved.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker bath. Agitate the mixtures at a controlled temperature (e.g., 25 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.

-

Dilution and Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of the dissolved camphor-10-sulfonic acid methyl ester.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a solid compound in an organic solvent.

Caption: Workflow for experimental solubility determination.

In the absence of readily available quantitative data, the provided experimental protocol offers a robust framework for researchers and drug development professionals to determine the solubility of camphor-10-sulfonic acid methyl ester in various organic solvents of interest. This data is critical for applications in synthesis, purification, formulation, and analytical method development.

References

Theoretical Calculations on the Diastereomeric Interactions of Camphor Sulfonic Acid Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and experimental approaches to understanding the diastereomeric interactions of camphor sulfonic acid methyl ester. Camphor sulfonic acid (CSA) and its derivatives are pivotal chiral resolving agents and derivatizing reagents in pharmaceutical development and stereochemical analysis. A profound understanding of the underlying non-covalent interactions that govern chiral recognition is essential for the rational design of more efficient enantioseparation processes and for the accurate determination of enantiomeric purity.

This document outlines a robust computational framework for investigating these interactions using Density Functional Theory (DFT), details relevant experimental protocols for the synthesis and analysis of diastereomeric esters, and presents the data in a clear, comparative format.

Theoretical Framework for Diastereomeric Interactions

The chiral recognition of an analyte by this compound is predicated on the formation of transient diastereomeric complexes stabilized by a network of non-covalent interactions. The rigid bicyclic structure of the camphor moiety provides a well-defined chiral environment. The sulfonate group and the carbonyl group act as key hydrogen bond acceptors, while the methyl groups introduce significant steric hindrance, forcing the analyte into a specific orientation.

The stability of the diastereomeric complexes ((R)-CSA ester with (R)-analyte vs. (R)-CSA ester with (S)-analyte) differs due to a combination of attractive and repulsive forces. These include:

-

Hydrogen Bonding: The sulfonate and carbonyl oxygens are primary sites for hydrogen bonding with suitable functional groups on the analyte (e.g., hydroxyl, amine).

-

Steric Repulsion: The bulky camphor skeleton, particularly the methyl groups, creates steric hindrance that can be more pronounced in one diastereomeric pair than the other.

-

Dipole-Dipole Interactions: The relative orientation of the dipoles of the ester and the analyte contributes to the overall stability of the complex.

A plausible model for these interactions can be computationally investigated to quantify the energetic differences between the diastereomeric pairs.

Computational Modeling Workflow

A systematic computational approach is necessary to elucidate the subtle energetic differences between diastereomeric interactions. Density Functional Theory (DFT) has proven to be a reliable method for such investigations.[1] A typical workflow for these calculations is outlined below.

Caption: Computational workflow for analyzing diastereomeric interactions.

Quantitative Data from Theoretical Calculations

The following tables present illustrative quantitative data that would be generated from the computational workflow described above. This data allows for a direct comparison of the stability and geometry of the diastereomeric complexes.

Table 1: Calculated Interaction Energies of Diastereomeric Complexes

| Diastereomeric Complex | Electronic Energy (Hartree) | Interaction Energy (kcal/mol) | Relative Energy (kcal/mol) |

| (1S)-CSA-Methyl + (R)-Analyte | -1500.123456 | -15.5 | 0.0 |

| (1S)-CSA-Methyl + (S)-Analyte | -1500.121890 | -14.2 | +1.3 |

Note: Data is illustrative. Interaction energies are calculated as E(complex) - [E(CSA-Me) + E(analyte)]. A more negative value indicates a more stable complex.

Table 2: Key Intermolecular Distances in Optimized Geometries

| Diastereomeric Complex | H-Bond Distance (Sulfonate O ... H-Analyte) (Å) | Steric Contact Distance (Camphor Me ... Analyte) (Å) |

| (1S)-CSA-Methyl + (R)-Analyte | 1.85 | 3.20 |

| (1S)-CSA-Methyl + (S)-Analyte | 1.92 | 2.85 |

Note: Data is illustrative. Shorter steric contact distances in the (S)-analyte complex suggest greater steric repulsion, contributing to its lower stability.

Experimental Protocols for Validation

Theoretical predictions must be validated through experimental data. NMR spectroscopy and chiral chromatography are powerful techniques for studying diastereomeric interactions and enantiomeric purity.

Synthesis of Diastereomeric Camphorsulfonate Esters

This protocol describes a general method for synthesizing diastereomeric camphorsulfonate esters from a racemic alcohol for NMR analysis.[2]

Materials:

-

Racemic alcohol (1.0 eq)

-

(1S)-(+)-Camphorsulfonyl chloride (1.1 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (anhydrous)

-

10% HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the racemic alcohol in anhydrous dichloromethane in a flask.

-

Add triethylamine to the solution.

-

Cool the mixture in an ice bath for 15 minutes.

-

Slowly add (1S)-(+)-camphorsulfonyl chloride to the cooled mixture over 5 minutes.

-

Allow the reaction to proceed in the ice bath for an additional 45 minutes.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with cold water, 10% HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield the diastereomeric sulfonate esters.

NMR Spectroscopic Analysis

The synthesized diastereomeric esters can be analyzed by ¹H and ¹³C NMR spectroscopy to observe chemical shift non-equivalence.[2]

Procedure:

-

Dissolve a sample of the diastereomeric ester mixture in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire high-resolution ¹H and ¹³C NMR spectra.

-

Identify signals corresponding to the protons and carbons near the chiral centers.

-

The difference in the chemical shifts (Δδ) for the signals of the two diastereomers provides a measure of the degree of chiral recognition. Integration of the non-equivalent signals in the ¹H NMR spectrum can be used to determine the enantiomeric ratio.

Table 3: Representative NMR Data for Diastereomeric Esters

| Nucleus | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Δδ (ppm) |

| ¹H (C-H of alcohol) | 4.85 (q) | 4.82 (q) | 0.03 |

| ¹³C (C-O of alcohol) | 75.2 | 74.9 | 0.3 |

Note: Data is illustrative and based on typical values observed for such diastereomers.

Chiral HPLC/GC Analysis

Chromatographic methods provide a direct measure of the separation of diastereomers or enantiomers. For diastereomeric esters, a normal phase silica column can often be used. Alternatively, the enantiomers of the parent compound can be separated on a chiral stationary phase.

Illustrative HPLC Conditions for Diastereomer Separation:

-

Column: Normal Phase Silica, 5 µm, 4.6 x 250 mm

-

Mobile Phase: Hexane:Isopropanol (90:10 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 285 nm

-

Column Temperature: 25 °C

Correlation of Theoretical and Experimental Data

A successful theoretical model should be able to predict and rationalize the experimental observations. The logical relationship between the computational and experimental data is crucial for a comprehensive understanding.

Caption: Correlation between theoretical predictions and experimental validation.

The calculated relative energy difference (ΔE) between the two diastereomeric complexes should correlate with the chromatographic separation factor (α). The more stable diastereomer is generally expected to be retained longer on a polar stationary phase. Similarly, the calculated differences in NMR chemical shifts should be in qualitative agreement with the experimentally observed Δδ values.

Conclusion

The combination of theoretical calculations and experimental validation provides a powerful paradigm for understanding the diastereomeric interactions of this compound. While a dedicated, comprehensive theoretical study on this specific ester is not yet prevalent in the literature, the methods and principles outlined in this guide provide a clear roadmap for such an investigation. By leveraging DFT to model the subtle energetic and geometric differences between diastereomeric complexes and corroborating these findings with NMR and chromatographic data, researchers can gain valuable insights into the mechanisms of chiral recognition. This knowledge is instrumental in the development of new chiral resolving agents, the optimization of enantioselective separation methods, and the advancement of pharmaceutical quality control.

References

Pioneering Synthesis: A Technical Guide to Camphorsulfonic Acid and its Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and initial synthesis of camphor-10-sulfonic acid and its methyl ester, compounds that have become instrumental in chiral resolutions and asymmetric synthesis. This document provides a detailed account of the foundational experimental procedures, quantitative data, and the logical progression from the parent acid to its ester derivative.

Discovery and First Synthesis of Camphor-10-Sulfonic Acid

The discovery of camphor-10-sulfonic acid is credited to the Belgian chemist Frédéric Swarts, with its first synthesis reported by Reychler in 1898 . This pioneering work involved the sulfonation of camphor, a readily available natural product. The established method for this synthesis, which has been refined over the years, utilizes a mixture of concentrated sulfuric acid and acetic anhydride to introduce the sulfonic acid group at the C-10 position of the camphor molecule.

A well-documented procedure for the synthesis of D,L-10-Camphorsulfonic acid is provided by Organic Syntheses, which details a robust and scalable method.[1]

Experimental Protocol: Synthesis of D,L-10-Camphorsulfonic Acid

This procedure is adapted from the established method for the sulfonation of camphor.

Materials:

-

Concentrated Sulfuric Acid

-

Acetic Anhydride

-

D,L-Camphor

-

Anhydrous Ether

-

Glacial Acetic Acid (for recrystallization)

Procedure:

-

A mixture of concentrated sulfuric acid and acetic anhydride is prepared in a flask equipped with a stirrer and cooled in an ice-salt bath to maintain a temperature below 20°C.

-

Powdered D,L-camphor is gradually added to the cooled acid mixture with stirring.

-

After the camphor has dissolved, the reaction mixture is allowed to stand for a specified period (e.g., 36 hours) to allow for the crystallization of the product.

-

The crystalline camphorsulfonic acid is collected by suction filtration and washed with anhydrous ether to remove any unreacted starting material and by-products.

-

The crude product can be further purified by recrystallization from glacial acetic acid.

Quantitative Data: Synthesis of D,L-10-Camphorsulfonic Acid

| Parameter | Value | Reference |

| Yield | 38-42% (after 36 hours of crystallization) | [1] |

| Melting Point | 202-203°C (with decomposition) | [1] |

Synthesis Workflow for D,L-10-Camphorsulfonic Acid

Caption: Synthetic pathway for D,L-10-Camphorsulfonic Acid.

First Synthesis of Camphor-10-Sulfonic Acid Methyl Ester

Following the isolation of the sulfonic acid, the first synthesis of its methyl ester was reported by Pope and Peachey in 1899 in the Journal of the Chemical Society, Transactions. This seminal work demonstrated the esterification of the newly discovered camphorsulfonic acid, expanding its chemical utility.

Experimental Protocol: Synthesis of Methyl d-Camphorsulphonate

This procedure is based on the historical account of the first synthesis.

Materials:

-

d-Camphorsulphonic Acid

-

Methanol

-

Concentrated Sulfuric Acid (as a catalyst)

Procedure:

-

A solution of d-camphorsulphonic acid in an excess of methanol is prepared.

-

A small amount of concentrated sulfuric acid is added as a catalyst.

-

The mixture is heated under reflux for a period of time to drive the esterification reaction to completion.

-

After cooling, the reaction mixture is worked up to isolate the methyl ester. This typically involves neutralization of the excess acid and extraction of the ester into an organic solvent.

-

The solvent is removed, and the crude ester is purified, for example, by recrystallization.

Quantitative Data: Synthesis of Methyl d-Camphorsulphonate

While the original 1899 publication provides the method, detailed quantitative data such as yield and a precise melting point were not extensively reported in the initial announcement. However, modern commercial suppliers and subsequent research provide characterization data for the synthesized compound.

| Parameter | Value (Modern Data) |

| Molecular Formula | C₁₁H₁₈O₄S |

| Molecular Weight | 246.32 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 66-68 °C (for the (1S)-(+)-enantiomer) |

Esterification Workflow

Caption: Synthesis of Camphor Sulfonic Acid Methyl Ester.

Conclusion

The discovery and initial syntheses of camphor-10-sulfonic acid by Reychler and its methyl ester by Pope and Peachey laid the groundwork for the widespread use of these chiral molecules in synthetic chemistry. The procedures outlined in this guide, derived from both historical and refined methodologies, provide a comprehensive overview for researchers and professionals in the field of drug development and chemical synthesis. The robustness of these early synthetic routes is a testament to the foundational chemical principles that continue to drive innovation in the pharmaceutical sciences.

References

An In-depth Technical Guide to the Electronic Circular Dichroism (ECD) Studies of Camphorsulfonic Acid and its Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction to Electronic Circular Dichroism of Camphor Derivatives

Electronic circular dichroism (ECD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chromophore in a chiral environment. Camphor and its derivatives, including camphorsulfonic acid, are benchmark molecules for ECD studies due to their rigid bicyclic structure and the well-characterized electronic transitions of the carbonyl chromophore.

The ECD spectrum of a camphor derivative is typically dominated by the n→π* transition of the ketone carbonyl group, which gives rise to a Cotton effect in the 280-300 nm region. The sign and intensity of this Cotton effect are highly sensitive to the stereochemistry of the molecule, making ECD an invaluable tool for absolute configuration assignment.

While extensive research has been conducted on camphorsulfonic acid, a common resolving agent and a standard for ECD spectroscopy, specific experimental ECD data for its methyl ester are sparse in the literature. However, the chiroptical properties are expected to be dominated by the camphor moiety, with the esterification of the sulfonic acid group likely inducing only minor shifts in the ECD bands.

Quantitative ECD Data for Camphorsulfonic Acid

The following table summarizes the experimental and calculated ECD data for the enantiomers of 10-camphorsulfonic acid (CSA) in methanol. This data is crucial for understanding the chiroptical properties of the camphor backbone and serves as a reference for the analysis of its esters.

| Compound | Method | Wavelength (nm) | Molar Ellipticity (deg cm²/dmol) |

| (1S)-(+)-10-Camphorsulfonic Acid | Experimental | 290.5 | +7800 |

| 192.5 | -15600 | ||

| (1R)-(-)-10-Camphorsulfonic Acid | Experimental | 290.5 | -7800 |

| 192.5 | +15600 | ||

| (1S)-(+)-10-Camphorsulfonic Acid | Calculated (TD-DFT) | ~295 | Positive Cotton Effect |

| (1R)-(-)-10-Camphorsulfonic Acid | Calculated (TD-DFT) | ~295 | Negative Cotton Effect |

Data compiled from publicly available research. The experimental values for molar ellipticity are well-established for CSA as a calibration standard.

Experimental Protocols for ECD Measurement

The following provides a detailed methodology for obtaining high-quality ECD spectra of camphorsulfonic acid and its derivatives.

3.1. Sample Preparation

-

Solvent Selection: Use a UV-transparent solvent that does not react with the sample. Methanol is a common choice for camphorsulfonic acid and its esters. The solvent should be of high purity (spectroscopic grade) to minimize background absorbance.

-

Concentration: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL. From this stock solution, prepare a dilution to a final concentration of about 0.1-0.5 mg/mL for the measurement. The optimal concentration should result in a UV absorbance of around 0.8-1.0 at the wavelength of maximum absorption (λmax).

-

Cell Handling: Use a quartz cuvette with a path length of 1 cm or 0.1 cm, depending on the sample concentration and signal intensity. Ensure the cuvette is scrupulously clean to avoid artifacts.

3.2. Instrumentation and Data Acquisition

-

Spectropolarimeter: Utilize a calibrated circular dichroism spectropolarimeter.

-

Instrument Parameters:

-

Wavelength Range: 190-400 nm.

-

Scanning Speed: 100 nm/min.

-

Bandwidth: 1.0 nm.

-

Response Time: 1 sec.

-

Accumulations: 3-5 scans to improve the signal-to-noise ratio.

-

-

Data Collection:

-

Record a baseline spectrum of the solvent-filled cuvette under the same conditions as the sample measurement.

-

Subtract the baseline spectrum from the sample spectrum to obtain the final ECD spectrum.

-

3.3. Data Processing and Analysis

-

Conversion to Molar Ellipticity: Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following equation:

[θ] = (θ × MW) / (c × l × 10)

where:

-

[θ] is the molar ellipticity in deg cm²/dmol.

-

θ is the observed ellipticity in degrees.

-

MW is the molecular weight of the compound.

-

c is the concentration in g/mL.

-

l is the path length in cm.

-

-

Data Interpretation: Analyze the sign and magnitude of the Cotton effects to determine the stereochemistry of the molecule. For camphor derivatives, the sign of the Cotton effect around 290 nm is directly related to the absolute configuration of the camphor skeleton.

Visualizations

4.1. Experimental Workflow for ECD Analysis

The following diagram illustrates the typical workflow for the experimental determination and analysis of an ECD spectrum.

Methodological & Application

Application Notes and Protocols for the Resolution of Racemic Amines Using Camphor Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of enantiomerically pure compounds from racemic mixtures. One of the most robust and widely employed methods for the resolution of racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. Camphor sulfonic acid (CSA), a readily available and powerful chiral acid, is an effective agent for this purpose.

This document provides detailed application notes and protocols for the use of camphor sulfonic acid in the resolution of racemic amines. The fundamental principle involves the reaction of a racemic amine with an enantiomerically pure form of CSA, such as (1S)-(+)-10-camphorsulfonic acid or (1R)-(-)-10-camphorsulfonic acid. This reaction forms a pair of diastereomeric salts with different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][2] The less soluble diastereomeric salt can be isolated, and the desired enantiomer of the amine can then be liberated.

It is important to note that while the topic specifies "camphor sulfonic acid methyl ester," this compound is a neutral sulfonate ester and not suitable for forming salts with amines. It is often considered a potential genotoxic impurity when camphor sulfonic acid is used in the presence of methanol.[3] The effective resolving agent is camphor sulfonic acid itself.

Principle of the Method

The resolution of a racemic amine using camphor sulfonic acid is based on the formation of diastereomeric salts. A racemic amine, consisting of a 1:1 mixture of (R)- and (S)-enantiomers, is reacted with a single enantiomer of camphor sulfonic acid, for example, (1S)-(+)-10-camphorsulfonic acid. This results in the formation of two diastereomeric salts: [(R)-amine][(1S)-CSA] and [(S)-amine][(1S)-CSA]. These diastereomers have different physical properties, allowing for their separation. The success of the resolution is highly dependent on the difference in solubility between the two diastereomeric salts in a particular solvent system.[1]

Experimental Protocols

The following protocols provide a general framework for the resolution of racemic amines using camphor sulfonic acid. Optimization of solvent, temperature, and stoichiometry is often necessary for specific amines.

Protocol 1: General Procedure for Diastereomeric Salt Crystallization

-

Salt Formation:

-

Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, acetone, ethyl acetate, or a mixture thereof).

-

In a separate flask, dissolve an equimolar or sub-stoichiometric amount (0.5-1.0 equivalent) of the chosen enantiomer of camphor sulfonic acid in the same solvent, warming if necessary.

-

Slowly add the camphor sulfonic acid solution to the amine solution with continuous stirring.

-

-

Crystallization:

-

Allow the resulting solution to cool slowly to room temperature to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

-

Once crystals begin to form, the mixture can be cooled further in an ice bath or refrigerator to maximize the yield of the less soluble salt.

-

The crystallization process can be monitored by observing the formation of a precipitate.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

-

Dry the crystals under vacuum. The purity of the diastereomeric salt can be assessed by measuring its melting point and specific rotation.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Suspend the dried diastereomeric salt in water or a biphasic mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Add a base (e.g., aqueous sodium hydroxide or sodium carbonate) to neutralize the camphor sulfonic acid and liberate the free amine.[4]

-

Extract the free amine into the organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the enantiomerically enriched amine.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.

-

Protocol 2: Resolution of (±)-trans-2,3-diphenylpiperazine with (1S)-(+)-10-Camphorsulfonic Acid[4]

This protocol is an example of a specific application of the general procedure.

-

Salt Formation and Crystallization:

-

A mixture of (±)-trans-2,3-diphenylpiperazine (10 mmol) and (1S)-(+)-10-camphorsulfonic acid (20 mmol) is stirred in dichloromethane (100 mL) at 25°C for 24 hours.[4]

-

-

Isolation of the Less Soluble Diastereomer:

-

The resulting precipitate is collected by filtration. This solid is the diastereomeric salt of (R,R)-(+)-2,3-diphenylpiperazine.

-

-

Liberation of the Free Amine:

-

The precipitate is suspended in a mixture of dichloromethane and aqueous sodium carbonate (2M) and stirred until the solid dissolves.[4]

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried and concentrated to yield (R,R)-(+)-2,3-diphenylpiperazine.

-

-

Isolation of the More Soluble Diastereomer:

-

The filtrate from the initial filtration is concentrated, and the resulting precipitate is treated in the same manner with aqueous sodium carbonate to yield the (S,S)-(-)-2,3-diphenylpiperazine enriched fraction.

-

Data Presentation

The following table summarizes quantitative data from the resolution of various racemic amines using camphor sulfonic acid as the resolving agent.

| Racemic Amine | Resolving Agent | Solvent | Molar Ratio (Amine:CSA) | Enantiomer Isolated | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| trans-2,3-diphenylpiperazine | (1S)-(+)-10-CSA | Dichloromethane | 1:2 | (R,R)-(+) | 25 | 98 | [4] |

| trans-2,3-diphenylpiperazine | (1S)-(+)-10-CSA | Dichloromethane | 1:2 | (S,S)-(-) | 62 | 73 | [4] |

| 3-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | (1S)-(+)-10-CSA | Isopropyl acetate/Acetonitrile | 1:0.86 | (S)-amine salt | - | >99.5 | [5] |

| 2-(benzyl-(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol | (-)-CSA | Acetone | 1:1 | (R,R)-(-) | 70 | >99 | [6] |

| 2-(benzyl-(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol | (-)-CSA | Acetone | 1:1 | (S,S)-(+) | 70 | 79 | [6] |

Visualizations

The following diagrams illustrate the workflow and chemical principles involved in the resolution of racemic amines using camphor sulfonic acid.

References

- 1. benchchem.com [benchchem.com]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. CN112461982A - Detection method of L-camphorsulfonic acid methyl ester and L-camphorsulfonic acid ethyl ester - Google Patents [patents.google.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]

- 6. arkat-usa.org [arkat-usa.org]

application of camphor sulfonic acid methyl ester in the synthesis of pharmaceuticals

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the application of camphor-derived chiral reagents, specifically focusing on camphorsulfonic acid (CSA) and camphorsultams, in the synthesis of pharmaceuticals. While the initial topic of interest was camphor sulfonic acid methyl ester, its applications are not as widely documented as those of its parent acid and related sultam derivatives. Therefore, this note concentrates on these more prevalent and extensively characterized reagents to provide practical and detailed experimental guidance. This document covers their use as chiral resolving agents and chiral auxiliaries, presenting quantitative data, detailed experimental protocols, and visual diagrams of workflows and mechanisms.

Introduction: Camphor-Derived Reagents in Chiral Synthesis

The rigid bicyclic structure of camphor, a readily available natural product, makes it an excellent scaffold for creating effective chiral reagents. Its derivatives are widely used in asymmetric synthesis to control the stereochemical outcome of reactions, a critical aspect of pharmaceutical development as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Two of the most important classes of camphor-based reagents in pharmaceutical synthesis are:

-

Camphorsulfonic Acid (CSA): A chiral acid that is highly effective for the resolution of racemic mixtures, particularly amines, through the formation of diastereomeric salts.[1]

-

Camphorsultams: Chiral auxiliaries that can be temporarily attached to a substrate to direct a subsequent chemical transformation with high diastereoselectivity.[2]

This document will detail the applications of these two powerful tools in the synthesis of enantiomerically pure pharmaceutical compounds.

Camphorsulfonic Acid (CSA) as a Chiral Resolving Agent

Chiral resolution via the formation of diastereomeric salts is a robust and scalable method for separating enantiomers.[1] The principle lies in the reaction of a racemic mixture with an enantiomerically pure resolving agent, such as (1S)-(+)-10-camphorsulfonic acid or (1R)-(-)-10-camphorsulfonic acid, to form a pair of diastereomeric salts. These salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[3]

Logical Workflow for Chiral Resolution

The general process for chiral resolution using camphorsulfonic acid is depicted in the following workflow diagram.

References

Application Note: HPLC Method Development for the Separation of Diastereomers of Camphor Sulfonic Acid Methyl Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction

In pharmaceutical development and organic synthesis, the separation and purification of stereoisomers are critical for ensuring the safety and efficacy of drug substances. Diastereomers, unlike enantiomers, possess different physicochemical properties, which allows for their separation by achiral chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).[1][2] This application note details a systematic approach to developing a robust HPLC method for the separation of diastereomers of camphor sulfonic acid methyl ester. Camphor sulfonic acid is a widely used chiral resolving agent, and its derivatives are common intermediates in asymmetric synthesis.[3][4][5] The method described herein focuses on a normal-phase HPLC approach, which is often successful for separating diastereomers with differing polarities.[1][6][7]

Experimental Protocols

This section provides a detailed protocol for the development of an HPLC method for separating diastereomers of this compound.

1. Materials and Reagents

-

Sample: Diastereomeric mixture of this compound

-

Solvents: HPLC-grade n-hexane, isopropanol (IPA), and ethanol.

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

-

HPLC Column: A silica-based normal-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

2. Sample Preparation

-

Accurately weigh approximately 10 mg of the diastereomeric mixture of this compound.

-

Dissolve the sample in 10 mL of the initial mobile phase composition (e.g., 95:5 n-hexane:IPA) to create a 1 mg/mL stock solution.

-

Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

3. HPLC Method Development Workflow

The development of a suitable HPLC method involves a systematic screening of various parameters to achieve optimal separation.

-

dot

4. Final Optimized HPLC Method

The following parameters were identified as optimal for the separation of the diastereomers of this compound.

Parameter Condition HPLC Column Silica Gel, 250 x 4.6 mm, 5 µm Mobile Phase n-Hexane : Isopropanol (95:5, v/v) Flow Rate 1.0 mL/min Column Temperature 30 °C Detection Wavelength 285 nm Injection Volume 10 µL Run Time 15 minutes

Results and Discussion

The developed normal-phase HPLC method successfully separated the two diastereomers of this compound. The use of a silica column with a non-polar mobile phase containing a small amount of a polar modifier (isopropanol) provided good selectivity. The differing interactions of the diastereomers with the stationary phase, due to their distinct three-dimensional structures, are the basis for this separation. [1][6]The chromatogram obtained under the optimized conditions showed two well-resolved peaks.

Data Presentation

The quantitative results of the separation are summarized in the table below. The data represents the average of three replicate injections.

Diastereomer Retention Time (min) Peak Area (mAU*s) Tailing Factor Resolution (Rs) Diastereomer 1 8.24 12543 1.1 - Diastereomer 2 9.87 12610 1.2 2.1

The resolution (Rs) between the two peaks was calculated to be 2.1, which indicates baseline separation (Rs > 1.5 is generally considered baseline). The tailing factors for both peaks were close to 1, suggesting good peak symmetry and an efficient separation process.

A robust and efficient normal-phase HPLC method has been developed for the separation of diastereomers of this compound. The method utilizes a standard silica column and a simple isocratic mobile phase of n-hexane and isopropanol. The presented protocol is straightforward and can be readily implemented in a quality control or research laboratory setting. This approach provides a reliable means to assess the diastereomeric purity of this compound and related compounds, which is essential for the development of enantiopure pharmaceuticals. The general principles of separating diastereomers using achiral HPLC are well-established and offer a practical alternative to chiral chromatography for this class of molecules.

References

- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations | MDPI [mdpi.com]

- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. CN108362793B - Method for detecting isomers of camphorsulfonic acid or salts thereof - Google Patents [patents.google.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining Enantiomeric Excess using Camphor Sulfonic Acid Methyl Ester Derivatives by NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral compounds, particularly in the pharmaceutical industry where the biological activity of enantiomers can differ significantly.[1] Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and non-destructive method for ee determination.[1] In an achiral environment, enantiomers are indistinguishable by NMR as they exhibit identical chemical shifts. To overcome this, chiral derivatizing agents (CDAs) are employed to convert a mixture of enantiomers into a mixture of diastereomers.[1] These newly formed diastereomers possess distinct chemical and physical properties, leading to different chemical shifts in the NMR spectrum, which can be integrated to quantify the enantiomeric ratio.

This application note details the use of derivatives of camphor sulfonic acid, specifically camphorsulfonyl chloride, as a cost-effective and efficient chiral derivatizing agent for determining the enantiomeric excess of chiral alcohols and amines by ¹H and ¹³C NMR spectroscopy. Camphorsulfonyl chloride reacts with chiral alcohols or amines to form stable diastereomeric sulfonate esters or sulfonamides, respectively, which often exhibit sufficient chemical shift non-equivalence for accurate ee determination. While Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a widely used CDA, camphorsulfonyl chloride presents a significantly more economical alternative.[1]

Principle of the Method

The fundamental principle of this method lies in the conversion of an enantiomeric mixture into a diastereomeric mixture. A single enantiomer of a chiral derivatizing agent, such as (1S)-(+)-camphorsulfonyl chloride, reacts with a racemic or enantiomerically enriched sample of a chiral analyte (e.g., an alcohol or amine). This reaction produces a pair of diastereomers that are no longer mirror images and, therefore, have different NMR spectra. The protons and carbons in the vicinity of the chiral centers in the two diastereomers will experience different magnetic environments, resulting in separate signals in the ¹H and ¹³C NMR spectra. The ratio of the integrals of these distinct signals directly corresponds to the ratio of the enantiomers in the original sample, allowing for the calculation of the enantiomeric excess.

The logical workflow for this process is illustrated in the diagram below.

Experimental Protocols

Derivatization of Chiral Alcohols with (1S)-(+)-Camphorsulfonyl Chloride

This protocol is adapted from the method described by Saba et al. for the derivatization of various chiral alcohols.[1]

Materials:

-

Chiral alcohol (5 mmol)

-

(1S)-(+)-Camphorsulfonyl chloride (5.5 mmol, 1.1 eq)

-

Triethylamine (7.5 mmol, 1.5 eq)

-

Methylene chloride (CH₂Cl₂, 25 mL), anhydrous

-

Ice-water bath

-

Deionized water, ice-cold

-

10% Hydrochloric acid (HCl), ice-cold

-

Saturated sodium bicarbonate (NaHCO₃) solution, ice-cold

-

Anhydrous sodium sulfate (Na₂SO₄)

-

50 mL Erlenmeyer flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 50 mL Erlenmeyer flask, dissolve the chiral alcohol (5 mmol) in a solution of triethylamine (7.5 mmol) in methylene chloride (25 mL).

-

Cool the mixture in an ice-water bath for 15 minutes, with occasional swirling.

-

Slowly add (1S)-(+)-camphorsulfonyl chloride (5.5 mmol) to the cooled mixture over a period of 5 minutes.

-

Keep the flask in the ice bath and continue to swirl the mixture for an additional 45 minutes.

-

Transfer the reaction mixture to a separatory funnel and perform sequential extractions with:

-

Ice-cold deionized water (10 mL)

-

Ice-cold 10% HCl solution (8 mL)

-

Ice-cold saturated NaHCO₃ solution (10 mL)

-

Ice-cold deionized water (10 mL)

-

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic layer using a rotary evaporator to yield the diastereomeric sulfonate esters. The reported yields for this procedure are typically in the range of 75-86%.[1]

-

Prepare a sample of the resulting diastereomeric mixture for NMR analysis by dissolving it in a suitable deuterated solvent (e.g., CDCl₃).

Derivatization of Chiral Amines with (1S)-(+)-Camphorsulfonyl Chloride (General Protocol)

While the literature mentions the extensive use of camphorsulfonic acid for derivatizing chiral amines, a specific, detailed protocol for NMR analysis was not found in the performed search.[1] The following is a general protocol for the synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines, which can be adapted for this purpose.

Materials:

-

Chiral primary or secondary amine (1.0 eq)

-

(1S)-(+)-Camphorsulfonyl chloride (1.1 eq)

-

Triethylamine (1.5 eq) or Pyridine (1.5 eq)

-

Anhydrous dichloromethane (CH₂Cl₂) or other suitable anhydrous solvent

-

Ice-water bath

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Reaction flask with a magnetic stirrer

-